N-(morpholin-2-ylmethyl)acetamide
Overview
Description
N-(morpholin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
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Biological Activity
N-(morpholin-2-ylmethyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a morpholine ring, which is known for its role in enhancing the solubility and bioavailability of compounds. The acetamide functional group further contributes to its pharmacological properties. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Activities
1. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies on similar acetamide derivatives have shown effective inhibition against bacterial strains such as E. coli, S. aureus, and B. subtilis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like levofloxacin .
Table 1: Antimicrobial Activity of Acetamide Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | Comparison to Control |
---|---|---|---|
2b | E. coli | 12.5 | Lower than control |
2i | S. aureus | 25 | Equal to control |
2b | B. subtilis | 6.25 | Lower than control |
2. Analgesic Properties
In related studies, compounds similar to this compound have demonstrated potential as analgesics through their interaction with sigma receptors. For example, a derivative showed high affinity for the σ1 receptor, leading to significant antinociceptive effects in animal models . This suggests that this compound may also modulate pain pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding: The compound may bind selectively to sigma receptors, influencing neurotransmitter release and pain perception.
- Enzymatic Inhibition: Similar compounds have been noted for their ability to inhibit proton pumps, suggesting a mechanism for reducing gastric acid secretion and treating gastrointestinal disorders.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound derivatives against various fungal species, including Candida albicans. Results indicated that certain derivatives exhibited potent fungicidal activity with MIC values significantly lower than those of established antifungals .
Case Study 2: Analgesic Potential
Another study investigated the analgesic properties of a morpholine-containing compound in a formalin test model. The compound demonstrated dose-dependent reductions in nociception, indicating potential therapeutic applications in pain management .
Properties
IUPAC Name |
N-(morpholin-2-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)9-5-7-4-8-2-3-11-7/h7-8H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPSGKBXOZVVCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302496 | |
Record name | N-(2-Morpholinylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112913-95-8 | |
Record name | N-(2-Morpholinylmethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112913-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Morpholinylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.